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For decades, the Sulfobromophthalein (BSP) clearance test stood as a cornerstone in the

assessment of liver function, particularly in detecting subtle hepatic dysfunction and in the

preclinical safety evaluation of new drugs. However, with the advent of safer, more specific,

and equally sensitive alternatives, its clinical utility has significantly waned. This comprehensive

guide provides a critical review of the BSP test, comparing its performance with contemporary

liver function tests, supported by experimental data and detailed protocols.

The BSP test is a dynamic measure of the liver's ability to take up, conjugate, and excrete

organic anions from the bloodstream. While historically significant, its use has been largely

superseded due to the risk of anaphylactic reactions and the availability of superior diagnostic

tools. This review will delve into the principles of the BSP test, its historical applications, and a

comparative analysis with its primary successor, the Indocyanine Green (ICG) clearance test,

as well as standard enzymatic and synthetic function markers.

Comparative Analysis of Liver Function Tests
The clinical value of a diagnostic test is determined by its sensitivity, specificity, and predictive

values. The following tables summarize the performance of the BSP test in comparison to other

commonly used liver function tests.
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Test Principle Sample Type
Typical Turnaround

Time

Sulfobromophthalein

(BSP) Test

Measures the rate of

removal of

intravenously injected

BSP dye by the liver.

Serum 2-4 hours

Indocyanine Green

(ICG) Clearance Test

Measures the rate of

removal of

intravenously injected

ICG dye by the liver.

Serum or non-invasive

pulse dye

densitometry

1-2 hours (serum),

Real-time (non-

invasive)

Alanine

Aminotransferase

(ALT)

Measures the serum

concentration of an

enzyme released from

damaged

hepatocytes.

Serum < 1 hour

Aspartate

Aminotransferase

(AST)

Measures the serum

concentration of an

enzyme released from

damaged hepatocytes

and other tissues.

Serum < 1 hour

Serum Bilirubin

Measures the level of

a breakdown product

of heme catabolism,

conjugated by the

liver.

Serum < 1 hour

Serum Albumin

Measures the

concentration of a

protein synthesized by

the liver.

Serum < 1 hour

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test Sensitivity Specificity
Primary Clinical

Indication
Limitations

Sulfobromophtha

lein (BSP) Test

70-76% for

hepatic disease

(canine model)[1]

88-100% for

hepatic disease

(canine model)[1]

Historically used

for detecting

subtle liver

dysfunction and

in drug safety

assessment.

Risk of severe

allergic

reactions; less

specific for the

type of liver

injury.

Indocyanine

Green (ICG)

Clearance Test

40% for initial

liver fibrosis,

75% for

advanced

fibrosis/cirrhosis[

2][3][4]

80% for initial

liver fibrosis,

81% for

advanced

fibrosis/cirrhosis[

2][3][4]

Preoperative

assessment of

hepatic reserve,

monitoring liver

graft function.

Can be affected

by

hyperbilirubinemi

a and severe

peripheral

hypoperfusion.[5]

Alanine

Aminotransferas

e (ALT)

Varies widely

depending on the

cutoff and

etiology.

Moderate; can

be elevated in

non-hepatic

conditions.

Screening for

and monitoring

hepatocellular

injury.

Poor at

diagnosing early-

stage fibrosis.[1]

Aspartate

Aminotransferas

e (AST)

Varies widely

depending on the

cutoff and

etiology.

Lower than ALT;

also present in

muscle, heart,

and kidney.

Screening for

and monitoring

hepatocellular

injury, particularly

in alcoholic liver

disease.

Less specific for

liver injury than

ALT.[6]

Serum Bilirubin

Low for early or

mild liver

disease.

High for

cholestatic and

severe

hepatocellular

disease.

Detecting and

monitoring

cholestasis and

severe liver

dysfunction.

Insensitive for

early liver

damage.

Serum Albumin Low for chronic

liver disease.

Low; can be

affected by

malnutrition,

nephrotic

syndrome, and

Assessing

synthetic function

of the liver in

chronic disease.

Poor indicator of

acute liver injury.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.tandfonline.com/doi/full/10.1080/00365521.2021.1929450
https://www.tandfonline.com/doi/full/10.1080/00365521.2021.1929450
https://freidok.uni-freiburg.de/data/238601
https://pmc.ncbi.nlm.nih.gov/articles/PMC10453681/
https://www.researchgate.net/publication/373114565_Diagnostic_Accuracy_of_Indocyanine_Green_Clearance_Test_for_Different_Stages_of_Liver_Fibrosis_and_Cirrhosis
https://freidok.uni-freiburg.de/data/238601
https://pmc.ncbi.nlm.nih.gov/articles/PMC10453681/
https://www.researchgate.net/publication/373114565_Diagnostic_Accuracy_of_Indocyanine_Green_Clearance_Test_for_Different_Stages_of_Liver_Fibrosis_and_Cirrhosis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4779164/
https://www.tandfonline.com/doi/full/10.1080/00365521.2021.1929450
https://www.reviewofconphil.com/index.php/journal/article/download/883/903/1783
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


chronic

inflammation.

Experimental Protocols
Sulfobromophthalein (BSP) Retention Test
Principle: This test measures the percentage of BSP dye retained in the blood at a specific time

point after intravenous administration. Impaired liver function results in delayed clearance and

higher retention of the dye.

Methodology (Adapted from veterinary protocols):

Patient Preparation: The patient should be fasting for at least 12 hours.

Dosage and Administration: A sterile 5% solution of Sulfobromophthalein sodium is

administered intravenously at a dose of 5 mg per kg of body weight. The injection should be

given slowly over 30 seconds.

Blood Sampling: A blood sample (5-10 mL) is collected from the contralateral arm 45 minutes

after the injection.

Sample Processing: The blood is allowed to clot, and the serum is separated by

centrifugation.

Colorimetric Analysis:

To one tube containing 1 mL of serum, add 4 mL of 0.1 N NaOH to develop the color.

To a second tube (blank), add 1 mL of serum and 4 mL of 0.1 N HCl.

The absorbance of the alkaline solution is measured against the acid blank at a

wavelength of 580 nm.

Calculation: The percentage of BSP retention is calculated by comparing the absorbance to

a standard curve prepared from a known concentration of BSP.
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Indocyanine Green (ICG) Clearance Test
Principle: This test measures the rate of disappearance of ICG from the blood after intravenous

injection. ICG is exclusively cleared by the liver, making it a specific marker of hepatic blood

flow and function.

Methodology (Conventional Invasive Method):

Patient Preparation: The patient should be in a resting state.

Dosage and Administration: A sterile solution of Indocyanine Green is injected as a bolus into

a peripheral vein at a dose of 0.5 mg per kg of body weight.[7]

Blood Sampling: Venous blood samples are collected at 5, 10, and 15 minutes post-injection.

[7]

Sample Processing: Plasma is separated from each blood sample by centrifugation.

Spectrophotometric Analysis: The concentration of ICG in the plasma samples is determined

by measuring the absorbance at 805 nm using a spectrophotometer.[7]

Calculation: The plasma disappearance rate (PDR) and the retention rate at 15 minutes

(R15) are calculated from the semi-logarithmic plot of ICG concentration versus time.

Non-Invasive Method (Pulse Dye Densitometry): This method utilizes a fingertip sensor to

continuously monitor the arterial concentration of ICG, providing real-time clearance data

without the need for blood sampling.[2]

Mandatory Visualizations
Signaling Pathway: Hepatic Uptake of
Sulfobromophthalein
The hepatic uptake of BSP is a carrier-mediated process primarily involving the Organic Anion-

Transporting Polypeptide (OATP) family of transporters located on the basolateral membrane of

hepatocytes.
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Caption: Hepatic transport and metabolism of Sulfobromophthalein (BSP).
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Experimental Workflow: Sulfobromophthalein (BSP) Test
The following diagram illustrates the sequential steps involved in performing the BSP retention

test.
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Start: Patient Preparation (Fasting)

Administer 5 mg/kg BSP Intravenously

Wait for 45 Minutes

Collect Venous Blood Sample

Centrifuge to Separate Serum

Prepare Alkaline and Acid Samples

Measure Absorbance at 580 nm

Calculate % BSP Retention

End: Report Result
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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